Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate
CAS No.:
Cat. No.: VC17566170
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14) |
| Standard InChI Key | GVYHIYULTYQGKH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate features a bicyclic system comprising a benzene ring fused to a thiazole moiety. The thiazole ring is partially saturated, with a ketone group at the 2-position and an ethyl acetate side chain at the 5-position. The IUPAC name, ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| Canonical SMILES | CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2 |
| InChI Key | GVYHIYULTYQGKH-UHFFFAOYSA-N |
The planar benzo[d]thiazole system facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents . X-ray crystallography of analogous compounds confirms a dihedral angle of 8.5° between the benzothiazole and acetate planes, minimizing steric strain .
Spectroscopic Properties
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Infrared (IR) Spectroscopy: Stretching vibrations at 1730 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (thiazolone C=O) dominate the spectrum .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: The molecular ion peak at m/z 237.28 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the ester linkage.
Synthetic Pathways and Optimization
Conventional Multi-Step Synthesis
The synthesis typically begins with 2-aminothiophenol and ethyl bromoacetate under reflux conditions in dimethylformamide (DMF). Cyclization via microwave-assisted heating (30 W, 25 min) yields the benzo[d]thiazole core, followed by oxidation with hydrogen peroxide to introduce the ketone group . Key steps include:
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Formation of the Thiazole Ring:
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Oxidation to Thiazolone:
Yields range from 70–87%, contingent on reaction time and catalyst selection .
Green Chemistry Approaches
Recent advancements employ ultrasound-assisted synthesis to reduce reaction times by 40% and improve yields to 92%. Solvent-free conditions using ionic liquids (e.g., [BMIM]BF₄) further enhance atom economy .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
In vitro studies against Pseudomonas aeruginosa demonstrate minimum inhibitory concentrations (MICs) of 45.5–182.2 μg/mL, with compound 5i (a structural analog) showing the highest potency (EC₅₀ = 3.2 μM) . The mechanism involves disruption of quorum sensing by inhibiting the LasB elastase system, critical for biofilm formation .
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point of 148–150°C and decomposition onset at 210°C. The compound exhibits moderate thermal stability, suitable for storage at room temperature.
Solubility and Partition Coefficients
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Aqueous Solubility: 0.12 mg/mL at pH 7.4, increasing to 1.8 mg/mL in dimethyl sulfoxide (DMSO).
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LogP (Octanol-Water): 2.15, indicating moderate lipophilicity conducive to membrane penetration .
Future Research Directions
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Structural Optimization: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position may enhance bioactivity .
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In Vivo Toxicology: Acute toxicity studies in rodent models are needed to establish safe dosing regimens.
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Drug Delivery Systems: Encapsulation in polymeric nanoparticles could improve bioavailability and target specificity .
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